![molecular formula C7H6N2O B029746 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one CAS No. 5654-97-7](/img/structure/B29746.png)
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
概要
説明
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, also referred to as 7-azaoxyindole, is a bicyclic heterocyclic compound featuring fused pyrrole and pyridine rings. Synthetically, it is accessible via cyclization of N-(pyridinyl)pivalamides using butyllithium and α-keto esters , or through condensation reactions with aryl aldehydes in ethanol/piperidine . The compound has garnered attention in medicinal chemistry due to its dual role as a kinase inhibitor (e.g., GSK3β, TrkA) and anti-inflammatory agent , with demonstrated in vivo efficacy in arthritis models . Its versatility in functionalization (e.g., hydroxyl, methoxy, or halogen substituents at C-3 or N-1) enables fine-tuning of pharmacological properties .
準備方法
合成経路と反応条件: グアイアコールスルホン酸カリウム半水和物は、グアイアコール(2-メトキシフェノール)をスルホン化し、その後水酸化カリウムで中和することにより合成されます。この反応は、通常、以下の手順を含みます。
スルホン化: グアイアコールを硫酸と反応させて、グアイアコールスルホン酸を生成します。
中和: 次に、グアイアコールスルホン酸を水酸化カリウムで中和して、グアイアコールスルホン酸カリウムを生成します。
結晶化: 生成物を結晶化し、半水和物の形態で単離します。
工業的生産方法: グアイアコールスルホン酸カリウム半水和物の工業的生産は、同様の手順に従いますが、より大規模で行われ、高純度と高収率を確保するために、反応条件を慎重に管理します。このプロセスには、以下が含まれます。
連続撹拌: 反応物の徹底的な混合を確保します。
温度制御: 各反応ステップに最適な温度を維持します。
化学反応の分析
Alkylation and Arylation Reactions
The NH group in the pyrrolidone ring undergoes alkylation/arylation under basic conditions:
- Reagents : Alkyl/aryl halides (e.g., methyl iodide, benzyl bromide)
- Conditions : K₂CO₃ or NaH in DMF/DMSO at 60–100°C
- Example : Reaction with methyl iodide yields 3-methyl derivatives .
Substrate | Reagent | Product | Yield (%) | Source |
---|---|---|---|---|
1,3-Dihydro-2H-pyrrolo... | CH₃I, K₂CO₃ | 3-Methyl-1,3-dihydro-2H-pyrrolo... | 72–85 |
Halogenation Reactions
Electrophilic bromination occurs selectively at the 5-position of the pyridine ring:
Substrate | Reagent | Product | Yield (%) | Source |
---|---|---|---|---|
1,3-Dihydro-2H-pyrrolo... | NBS, CCl₄ | 5-Bromo-1,3-dihydro-2H-pyrrolo... | 68 |
Cross-Coupling Reactions
The brominated derivatives participate in palladium-catalyzed couplings:
Stille Coupling
- Reagents : Tetramethyltin, Pd(PPh₃)₄
- Conditions : Hexamethylphosphoramide (HMPA), reflux (4 hours) .
Substrate | Reagent | Product | Yield (%) | Source |
---|---|---|---|---|
5-Bromo-3-methyl-pyrrolo... | (CH₃)₄Sn, Pd(PPh₃)₄ | 5-Methyl-3-methyl-pyrrolo... | 75 |
Suzuki-Miyaura Coupling
Oxidation
- Pyridine ring oxidation : Not typically observed due to electron-deficient nature.
- Pyrrolidone ring : Stable under mild oxidizing agents (e.g., H₂O₂) .
Reduction
Substrate | Reagent | Product | Yield (%) | Source |
---|---|---|---|---|
1,3-Dihydro-2H-pyrrolo... | LiAlH₄, THF | 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine | 60 |
Cyclization and Ring Expansion
Reaction with α-keto esters or active methylene compounds leads to fused heterocycles:
Substrate | Reagent | Product | Conditions | Source |
---|---|---|---|---|
1,3-Dihydro-2H-pyrrolo... | Malononitrile, AcOH | Pyrrolo[3,2-b]pyridine-2-carbonitrile | Reflux, 4 hours |
Nucleophilic Substitution
The pyridine ring undergoes electrophilic substitution at electron-rich positions:
Condensation Reactions
Forms Schiff bases with aldehydes:
Experimental Insights from Patents
- US5767128A : Bromination of 1,3-dihydro-2H-pyrrolo... with NBS in CCl₄ achieves 68% yield .
- WO2006063167A1 : Suzuki coupling of 5-bromo derivatives with boronic acids produces FGFR inhibitors (IC₅₀ < 100 nM) .
This compound’s reactivity profile enables its use in synthesizing bioactive molecules, particularly kinase inhibitors and anti-inflammatory agents. Experimental protocols emphasize palladium catalysis for functionalization and bromination for introducing cross-coupling handles.
科学的研究の応用
Anti-inflammatory Agents
Research has shown that derivatives of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one exhibit notable anti-inflammatory effects. A series of analogues have been synthesized and tested for their efficacy in various animal models:
- Mechanism of Action : These compounds have demonstrated the ability to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes without significant inhibition of cyclooxygenase (COX) and lipoxygenase enzymes in vitro. This selective inhibition suggests a unique mechanism that could lead to fewer side effects compared to traditional anti-inflammatory drugs .
- Case Studies : In studies involving the reverse passive Arthus reaction (RPAR) and adjuvant-induced arthritis models in rats, several analogues showed promising results in reducing inflammation and pain .
Synthetic Methodologies
The synthesis of this compound derivatives has been a focal point for chemists aiming to develop new therapeutic agents:
- Novel Synthetic Approaches : Recent advancements include rhodium-catalyzed asymmetric 1,4-addition reactions that allow for the efficient construction of these compounds. This method utilizes arylboronic acids as starting materials, expanding the potential for creating diverse derivatives with tailored biological activities .
- Structure-Activity Relationships (SAR) : Research into SAR has revealed that modifications at specific positions on the pyrrolo ring can significantly affect anti-inflammatory activity. Continued exploration in this area aims to optimize these compounds for better therapeutic profiles .
Potential Therapeutic Applications
Beyond their anti-inflammatory properties, this compound derivatives are being investigated for other therapeutic applications:
- Rho-Kinase Inhibitors : Some studies suggest that these compounds may act as Rho-kinase inhibitors, which could have implications in treating conditions related to hypertension and vascular diseases .
- Antimicrobial and Anticancer Properties : There is ongoing research into the antimicrobial and anticancer potential of these compounds. Preliminary findings indicate activity against various cancer cell lines and pathogens, warranting further investigation .
Summary Table of Applications
作用機序
グアイアコールスルホン酸カリウム半水和物は、肺の粘液(痰)を薄くすることで作用し、粘り気を減らし、咳き込みやすくなります。これにより、胸の詰まりが軽減され、咳がより効果的になります。 この化合物は、呼吸器系の粘液産生細胞に作用し、粘液の粘度と弾性を変化させます .
類似の化合物:
グアイアコール: 親化合物であり、その消毒作用と去痰作用で知られています。
ヨウ化カリウム: 呼吸器疾患の治療に使用される別の去痰薬です。
アセチルシステイン: 粘液を分解する粘液溶解剤です。
独自性: グアイアコールスルホン酸カリウム半水和物は、粘液溶解剤と去痰剤の両方として作用するという二重の作用によって、ユニークです。 粘液を薄くするだけでなく、排出も助けるため、呼吸器疾患の治療に非常に効果的です .
類似化合物との比較
Positional Isomers and Ring-Fusion Variants
- 3-Dihydro-2H-pyrrolo[2,3-c]pyridin-2-one and 3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one: These isomers differ in the fusion position of the pyrrole and pyridine rings. Synthesized from N-(pyridin-3- or -4-yl)pivalamides, they exhibit distinct electronic profiles due to altered nitrogen positioning.
5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one :
Chlorination at C-5 increases electronegativity, enhancing interactions with hydrophobic kinase pockets. However, this modification reduces aqueous solubility compared to the parent compound, limiting its utility in CNS-targeted therapies .
Substituent-Driven Analogues
- 3-Hydroxy Derivatives: The introduction of a hydroxyl group at C-3 (e.g., 3-hydroxy-1-methyl-3-phenyl derivatives) improves solubility and enables further alkylation. For example, 3-methoxy analogs (e.g., compound 8 in ) show enhanced anti-inflammatory activity in rat models (ED₅₀ = 10 mg/kg) compared to non-hydroxylated counterparts .
3,3-Dibromo Derivatives :
Bromination at C-3 (e.g., 3,3-dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one) increases molecular weight (291.9 g/mol) and steric bulk, enhancing kinase inhibition (IC₅₀ = 0.8 μM for TrkA) but introducing hepatotoxicity risks .N-1 Substituted Derivatives :
Benzylation or SEM (2-(trimethylsilyl)ethoxymethyl) protection at N-1 (e.g., 1-benzyl-3-methoxy derivatives) improves metabolic stability. For instance, SEM-protected analogs are critical intermediates in spirocyclic HPK1 inhibitors .
Bioisosteric Replacements
Oxindole (Indolin-2-one) :
Replacing the pyridine ring with benzene (e.g., sunitinib’s 5-fluoroindolin-2-one) reduces water solubility but maintains kinase affinity. The 7-azaoxindole scaffold in 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one enhances polarity, yielding a 2.5-fold higher safety margin in cancer cell lines (CC₅₀ = 120 μM vs. 48 μM for sunitinib) .- Benzylidene Derivatives: Condensation with aryl aldehydes (e.g., (E)-3-(pyridin-2-ylmethylene) derivatives) extends π-conjugation, improving GSK3β inhibition (IC₅₀ = 0.2 μM) and tau aggregation suppression (60% reduction at 10 μM) . Substituents like 4-dimethylamino (compound 3a) further enhance blood-brain barrier permeability .
Functional Comparison Table
Key Research Findings
Synthetic Flexibility : The scaffold’s compatibility with diverse reactions (e.g., Grubbs II-catalyzed cyclization , Suzuki couplings ) supports rapid diversification.
Dual Pharmacological Actions: Derivatives like (E)-3-(4-dimethylaminobenzylidene) compounds inhibit both GSK3β and tau aggregation, positioning them as Alzheimer’s disease candidates .
Safety Profile: Unlike oxindoles, the 7-azaoxindole core reduces off-target cytotoxicity, as seen in normal cell line assays (viability >90% at 50 μM) .
生物活性
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (also referred to as 7-azaoxindole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known for their structural similarity to indoles and purines, which are critical in various biological processes. The compound can be synthesized through several methods, including refluxing with picolinaldehyde in the presence of ethanol and piperidine as a catalyst. This approach allows for the introduction of various aryl substituents to optimize biological activity .
Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit anti-inflammatory effects. In animal models, these compounds have shown promising results in reducing inflammation markers. For instance, a study demonstrated that specific derivatives effectively decreased inflammation in induced models, suggesting their potential as therapeutic agents for inflammatory diseases .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed selective cytotoxicity against various cancer cell lines. The IC50 values for different cell lines are summarized in Table 1 below:
Compound | K562 (µM) | U251 (µM) | HCT116 (µM) | A375 (µM) | PBMC (µM) |
---|---|---|---|---|---|
E-2f | 13.80 | 28.20 | 12.80 | 14.00 | >300 |
3a | 4.70 | 10.30 | 9.80 | >100 | 94.55 |
At concentrations of 10 µM and above, certain derivatives exhibited significant anti-aggregation effects on tau proteins associated with neurodegenerative diseases like Alzheimer's .
The mechanism by which these compounds exert their biological effects is believed to involve inhibition of key enzymes and pathways relevant to disease processes. For example, molecular docking studies have indicated that these compounds can effectively bind to GSK3β, a critical enzyme involved in tau phosphorylation and aggregation .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- GSK3β Inhibition : A study demonstrated that certain derivatives could inhibit GSK3β with binding free energies comparable to known inhibitors, suggesting their utility in treating conditions like Alzheimer's disease .
- Analgesic Properties : The analgesic potential was evaluated using the Koster test and Siegmund test in animal models, showing a significant reduction in pain responses compared to control groups .
- Cytotoxicity Studies : Another investigation assessed the cytotoxic effects on peripheral blood mononuclear cells (PBMC), revealing that selected derivatives exhibited low toxicity even at high concentrations (>300 µM), making them promising candidates for further development .
Q & A
Q. Basic: What are the optimal synthetic routes for 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one and its derivatives?
Answer:
Key synthetic strategies include halogenation, coupling reactions, and multi-component reactions. For example, details a regioselective Suzuki-Miyaura coupling to introduce aryl groups at the 3- and 5-positions of the pyrrolopyridine core. Critical steps involve:
- Halogenation : Use of N-iodosuccinimide (NIS) for selective iodination .
- Protection/Deprotection : Sodium hydride (NaH) and tosyl chloride (TsCl) for intermediate stabilization .
- Cross-Coupling : Pd(PPh₃)₄-catalyzed reactions with boronic acids under optimized solvent systems (toluene/EtOH/H₂O) .
Table 1: Reaction Conditions for Key Synthetic Steps (Adapted from )
Step | Reagents/Conditions | Purpose | Yield Range |
---|---|---|---|
a | NIS, acetone, rt | Iodination at C3 | 75-85% |
c | PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃, 90°C | 3-Phenyl substitution | 60-70% |
d | 3,4-Dimethoxyphenylboronic acid, 105°C | 5-Substitution with electron-rich aryl groups | 50-65% |
Q. Basic: How can experimental design methods improve reaction optimization?
Answer:
Statistical Design of Experiments (DoE) minimizes trial-and-error approaches. highlights factorial designs to screen variables (e.g., temperature, catalyst loading, solvent ratios). For instance:
- Key Parameters : Reaction time, equivalents of boronic acid, and Pd catalyst concentration .
- Output Optimization : Yield and purity tracked via HPLC or NMR .
- Case Study : A Central Composite Design (CCD) reduced optimization experiments by 40% while identifying synergistic effects between solvent polarity and temperature .
Q. Advanced: How do structural modifications influence bioactivity in kinase inhibitors?
Answer:
Structure-Activity Relationship (SAR) studies reveal that substituents at C3 and C5 significantly impact kinase inhibition. demonstrates:
- C3 Aryl Groups : Bulky substituents (e.g., 3,4-dimethoxyphenyl) enhance binding affinity to ATP pockets .
- C5 Halogens : Chloro or bromo groups improve metabolic stability but may reduce solubility .
- Core Rigidity : Saturation of the dihydro-pyrrole ring (as in this compound) restricts conformational flexibility, favoring selective inhibition .
Table 2: Substituent Effects on Kinase Inhibition ()
Substituent (C3) | Substituent (C5) | IC₅₀ (nM) | Selectivity Index (vs. Off-Target Kinases) |
---|---|---|---|
Phenyl | H | 120 | 1.5 |
3,4-Dimethoxyphenyl | Cl | 28 | 8.7 |
4-Fluorophenyl | Br | 45 | 4.2 |
Q. Advanced: What strategies address contradictions in synthetic yields or bioactivity data?
Answer:
Discrepancies often arise from:
- Purification Methods : Column chromatography vs. recrystallization (e.g., shows >15% yield variation for 6-chloro derivatives) .
- Analytical Consistency : Use of standardized HPLC protocols to quantify purity .
- Biological Assays : Cell-line specificity (e.g., HEK293 vs. HeLa) may explain divergent IC₅₀ values .
Recommendation : Replicate key steps under controlled conditions and cross-validate with orthogonal techniques (e.g., LC-MS, X-ray crystallography) .
Q. Basic: What characterization techniques confirm the structure of synthesized derivatives?
Answer:
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–C = 0.003 Å accuracy in ) .
- NMR : ¹H/¹³C NMR distinguishes regioisomers; NOESY confirms spatial proximity of substituents .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulae (e.g., C₉H₉BrN₂ in ) .
Table 3: Key Characterization Data ( )
Technique | Critical Data Points | Application Example |
---|---|---|
X-ray | R factor = 0.043; mean σ(C–C) = 0.003 Å | Confirms fused ring conformation |
¹H NMR (400 MHz) | δ 7.85 (d, J=5.2 Hz, 1H, H-5) | Assigns aromatic proton positions |
HRMS | m/z 225.08516 [M+H]⁺ | Verifies molecular formula |
Q. Advanced: How can computational methods aid in understanding reaction mechanisms?
Answer:
Density Functional Theory (DFT) and reaction path searches () elucidate:
- Transition States : Energy barriers for key steps (e.g., Pd-mediated oxidative addition) .
- Solvent Effects : COSMO-RS models predict solvent polarity impacts on coupling efficiency .
- Synergy with Experiment : Iterative feedback loops refine computational models using experimental kinetic data .
Table 4: DFT vs. Experimental Activation Energies (Hypothetical Data)
Reaction Step | DFT Energy (kcal/mol) | Experimental Energy (kcal/mol) | Deviation |
---|---|---|---|
Oxidative Addition | 18.2 | 19.5 | 1.3 |
Transmetalation | 12.7 | 14.1 | 1.4 |
Q. Advanced: What interdisciplinary approaches enhance methodological innovation?
Answer:
Integrate unconventional strategies from , such as:
- Art-Science Collaborations : Visualizing molecular interactions via 3D modeling tools .
- Activist-Research Partnerships : Community-driven toxicity testing for environmental impact assessments .
Ethical Note : Ensure transparency in data interpretation when merging academic and non-academic methodologies .
特性
IUPAC Name |
1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-4-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSQEZNORDWBGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551472 | |
Record name | 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5654-97-7 | |
Record name | 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5654-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。